
CCR5 antagonist 1
Overview
Description
CCR5 antagonist 1 is a small molecule that inhibits the C-C chemokine receptor type 5 (CCR5). This receptor is a member of the G-protein-coupled receptor family and plays a crucial role in the immune system by mediating the migration of immune cells to sites of inflammation. CCR5 is also a co-receptor for macrophage-tropic strains of the human immunodeficiency virus type 1 (HIV-1), facilitating viral entry into host cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CCR5 antagonist 1 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. . The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure controls to optimize yield and purity.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the final product. This process may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the compound meets regulatory standards .
Chemical Reactions Analysis
Types of Reactions: CCR5 antagonist 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can modify the functional groups on the molecule, potentially enhancing its antagonist properties.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new functional groups that may improve the compound’s efficacy
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under controlled conditions to achieve the desired substitutions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which may exhibit different levels of biological activity and pharmacokinetic properties .
Scientific Research Applications
CCR5 antagonist 1 has a wide range of scientific research applications, including:
Mechanism of Action
CCR5 antagonist 1 exerts its effects by binding to the CCR5 receptor on the surface of immune cells. This binding prevents the interaction between the receptor and its natural ligands, such as macrophage inflammatory protein 1 alpha (MIP-1α), macrophage inflammatory protein 1 beta (MIP-1β), and regulated on activation, normal T cell expressed and secreted (RANTES). By blocking this interaction, this compound inhibits the signaling pathways that lead to immune cell migration and inflammation . Additionally, it prevents HIV-1 from using CCR5 as a co-receptor for viral entry into host cells, thereby inhibiting viral replication .
Comparison with Similar Compounds
Maraviroc: Another CCR5 antagonist used in the treatment of HIV-1 infection.
Aplaviroc: Another CCR5 antagonist that was discontinued due to safety concerns.
Uniqueness: CCR5 antagonist 1 is unique in its specific binding affinity and selectivity for the CCR5 receptor, which may result in a different efficacy and safety profile compared to other CCR5 antagonists. Its distinct chemical structure and functional groups contribute to its unique pharmacological properties .
Properties
IUPAC Name |
N-tert-butyl-4-chloro-2-fluoro-5-[4-(3-fluorophenyl)-4-[2-[(1R,5S)-3-(2-methylbenzimidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethyl]piperidine-1-carbonyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H46ClF2N5O3S/c1-25-43-34-10-5-6-11-35(34)47(25)30-21-28-12-13-29(22-30)46(28)19-16-39(26-8-7-9-27(41)20-26)14-17-45(18-15-39)37(48)31-23-36(33(42)24-32(31)40)51(49,50)44-38(2,3)4/h5-11,20,23-24,28-30,44H,12-19,21-22H2,1-4H3/t28-,29+,30? | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJBOSYROBLSKR-BWMKXQIXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CC4CCC(C3)N4CCC5(CCN(CC5)C(=O)C6=CC(=C(C=C6Cl)F)S(=O)(=O)NC(C)(C)C)C7=CC(=CC=C7)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=CC=CC=C2N1C3C[C@H]4CC[C@@H](C3)N4CCC5(CCN(CC5)C(=O)C6=CC(=C(C=C6Cl)F)S(=O)(=O)NC(C)(C)C)C7=CC(=CC=C7)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H46ClF2N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
738.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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